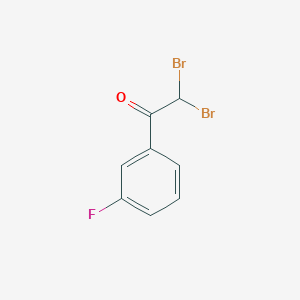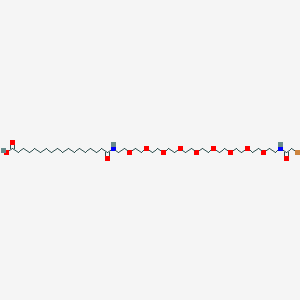
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid is a compound that features a polyethylene glycol (PEG) linker with a bromide group and a carboxylic acid group. The bromide group is known for its effectiveness as a leaving group in nucleophilic substitution reactions, while the carboxylic acid group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves attaching a PEG chain to the molecule to enhance its solubility and stability.
Bromination: The PEGylated molecule is then brominated to introduce the bromide group. This step often involves the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing nucleophiles to replace it. Common nucleophiles include amines, thiols, and alkoxides.
Deprotection: The carboxylic acid group can be deprotected under acidic conditions, revealing the free carboxyl group for further reactions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used. Conditions typically involve mild temperatures and solvents like dichloromethane or tetrahydrofuran.
Deprotection: Acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are employed to deprotect the carboxylic acid group
Major Products
The major products formed from these reactions depend on the nucleophile used in the substitution reaction. For example, using an amine as the nucleophile would result in the formation of an amide derivative .
Scientific Research Applications
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a PEG linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound finds applications in the development of advanced materials, such as hydrogels and nanomaterials, due to its versatile chemical properties .
Mechanism of Action
The mechanism of action of 17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid involves its ability to act as a linker molecule. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The PEG chain enhances the solubility and stability of the resulting conjugates, while the carboxylic acid group provides a site for further functionalization .
Comparison with Similar Compounds
Similar Compounds
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic t-butyl ester: This compound is similar but contains a t-butyl protected carboxyl group, which can be deprotected under acidic conditions.
17-(Bromoacetamido-PEG9-ethylcarbamoyl)heptadecanoic acid: This compound is a PEG linker containing a functional bromine group and a functional carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a PEG linker, a bromide group, and a carboxylic acid group. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C40H77BrN2O13 |
|---|---|
Molecular Weight |
873.9 g/mol |
IUPAC Name |
18-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoic acid |
InChI |
InChI=1S/C40H77BrN2O13/c41-37-39(45)43-18-20-49-22-24-51-26-28-53-30-32-55-34-36-56-35-33-54-31-29-52-27-25-50-23-21-48-19-17-42-38(44)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-40(46)47/h1-37H2,(H,42,44)(H,43,45)(H,46,47) |
InChI Key |
KNCIEYSCKLWSNE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-sulfanylethoxy)ethyl]pentanamide](/img/structure/B13706933.png)
![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
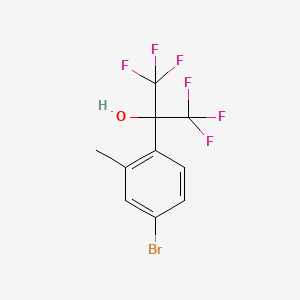
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)
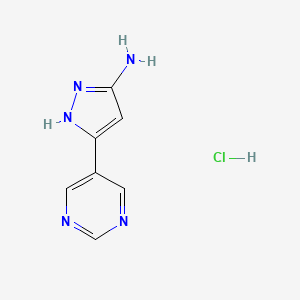
![5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706951.png)
![3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine](/img/structure/B13706954.png)
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13706955.png)
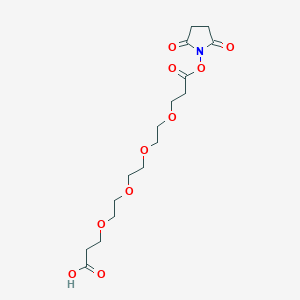
![(S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride](/img/structure/B13706971.png)
